2-fluoro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
Description
This compound features a benzamide core substituted with a 2-fluoro group, linked via an imine bond to a 4-methylthiazole ring. The thiazole is further functionalized with a 1,2,4-oxadiazole moiety bearing a 4-fluorophenyl group. Such structural motifs are common in kinase inhibitors and antimicrobial agents due to their ability to engage in hydrogen bonding and hydrophobic interactions with biological targets .
Properties
Molecular Formula |
C19H12F2N4O2S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-fluoro-N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H12F2N4O2S/c1-10-15(18-23-16(25-27-18)11-6-8-12(20)9-7-11)28-19(22-10)24-17(26)13-4-2-3-5-14(13)21/h2-9H,1H3,(H,22,24,26) |
InChI Key |
LXIUGKYUIHAUQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2F)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-fluoro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions. The synthetic route may include the formation of the oxadiazole and thiazole rings, followed by their coupling with the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the thiazole ring allows for potential oxidation reactions.
Reduction: The compound may be reduced under specific conditions to alter its functional groups.
Substitution: The fluorine atoms and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-fluoro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole and oxadiazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole and Thiadiazole Derivatives
describes compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) . Key comparisons include:
The 4-fluorophenyl group increases lipophilicity (logP ~3.5 estimated) versus 8a’s acetylpyridine (logP ~2.8), favoring membrane penetration .
Triazole Derivatives
highlights 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) , which exhibit tautomerism (thione vs. thiol). Unlike these triazoles, the target compound’s oxadiazole lacks tautomeric flexibility, reducing metabolic instability. Key differences:
The rigid oxadiazole in the target compound may improve selectivity for ATP-binding pockets in kinases compared to triazoles’ broader target range .
Fluorinated Benzamide Derivatives
, and 8 include fluorinated analogs like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () . Comparisons:
The target compound’s higher molecular weight and dual heterocycles may reduce solubility but enhance binding affinity compared to simpler thiazole benzamides. Fluorine at the 4-position of the oxadiazole’s phenyl group could mimic the electron-deficient regions of ATP, a feature absent in ’s compound .
Spectral Characterization
Biological Activity
2-Fluoro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including fluorine, oxadiazole, thiazole, and benzamide, which may significantly influence its biological interactions and therapeutic potential.
Molecular Characteristics
- Molecular Formula : C19H12F2N4O2S
- Molecular Weight : 398.4 g/mol
- IUPAC Name : 2-fluoro-N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of oxadiazole and thiazole rings followed by their coupling with the benzamide moiety. Controlled conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
Antimicrobial Activity
The compound has shown potential antimicrobial properties. Studies suggest that its structural components may interact with microbial enzymes or cellular receptors, leading to inhibition of growth or cell death. The presence of the thiazole and oxadiazole moieties is believed to enhance its antimicrobial efficacy .
Anticancer Properties
The anticancer activity of this compound has been a significant focus of research. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example:
- IC50 Values : Some derivatives of thiazole compounds exhibit IC50 values in the range of 1.61 ± 1.92 µg/mL against cancer cell lines .
This suggests that modifications in the structure can lead to enhanced potency against specific types of cancer.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that:
- The presence of electron-donating groups (like methyl) at specific positions on the phenyl ring increases biological activity.
- The thiazole ring is essential for cytotoxic activity, with modifications potentially leading to improved interactions with target proteins .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Thiazole Derivatives : Research on thiazole derivatives has shown significant anticancer activity against human glioblastoma and melanoma cell lines due to their unique structural features .
- Oxadiazole Compounds : Investigations into oxadiazole-containing compounds have revealed their potential as anti-malarial agents and their interactions with specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
